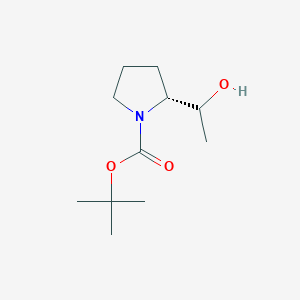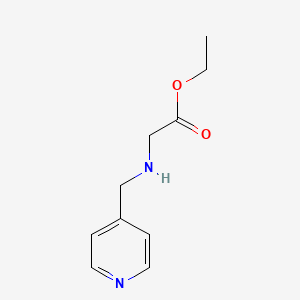
(3R)-N-(propan-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-N-(propan-2-yl)piperidine-3-carboxamide is a chiral compound with a piperidine ring structure. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-N-(propan-2-yl)piperidine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine and isopropylamine.
Formation of the Amide Bond: The piperidine is reacted with isopropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-N-(propan-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted amides or other derivatives
Scientific Research Applications
(3R)-N-(propan-2-yl)piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3R)-N-(propan-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full pharmacological potential.
Comparison with Similar Compounds
Similar Compounds
(3R)-N-(1-Methylethyl)-3-pyrrolidinecarboxamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
(3R)-N-(1-Methylethyl)-3-azepane carboxamide: Similar structure but with an azepane ring.
Uniqueness
(3R)-N-(propan-2-yl)piperidine-3-carboxamide is unique due to its specific stereochemistry and the presence of the piperidine ring, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and applications in multiple fields highlights its importance in scientific research and industrial applications.
Properties
CAS No. |
881546-40-3 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(3R)-N-propan-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-7(2)11-9(12)8-4-3-5-10-6-8/h7-8,10H,3-6H2,1-2H3,(H,11,12)/t8-/m1/s1 |
InChI Key |
MQGOGOIJRYXDQI-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)NC(=O)[C@@H]1CCCNC1 |
Canonical SMILES |
CC(C)NC(=O)C1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride](/img/structure/B8271332.png)




![[(2S)-2-aminopropyl]diethylamine](/img/structure/B8271355.png)

![1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B8271374.png)

![tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate](/img/structure/B8271386.png)
![[1-(3-Methylphenyl)cyclopropyl]methanol](/img/structure/B8271415.png)


